1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
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Overview
Description
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The reaction conditions typically include:
Reagents: 4-methoxybenzaldehyde and acetone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate can be compared with other similar chalcones, such as:
- 1-(4-hydroxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- 1-(4-chlorophenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- 1-(4-nitrophenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
These compounds share similar structural features but differ in their substituents on the aromatic ring, which can influence their chemical reactivity, biological activity, and applications. The presence of different functional groups can enhance or reduce their effectiveness in various applications, making each compound unique in its own right.
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6? |
InChI Key |
AXTRYGNXMRARRC-DBYMJTHYSA-N |
Isomeric SMILES |
C/C=C/C=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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